

Validating Ezh2-IN-5 activity with positive controls

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Compound of Interest

Compound Name: Ezh2-IN-5

Cat. No.: B15074166

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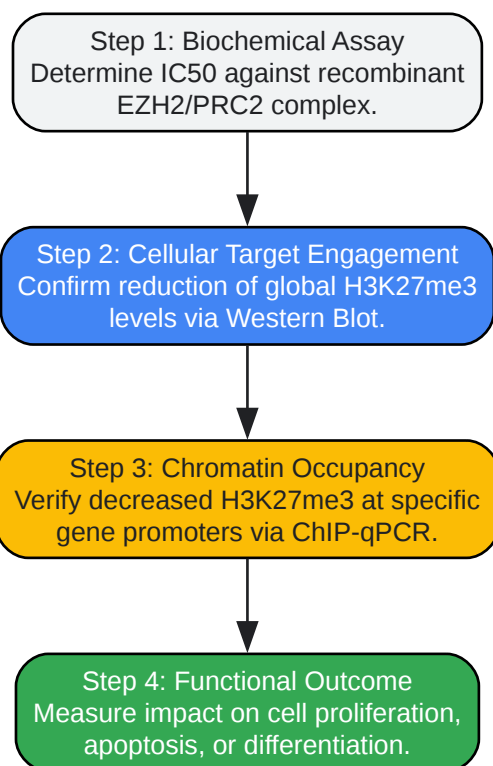
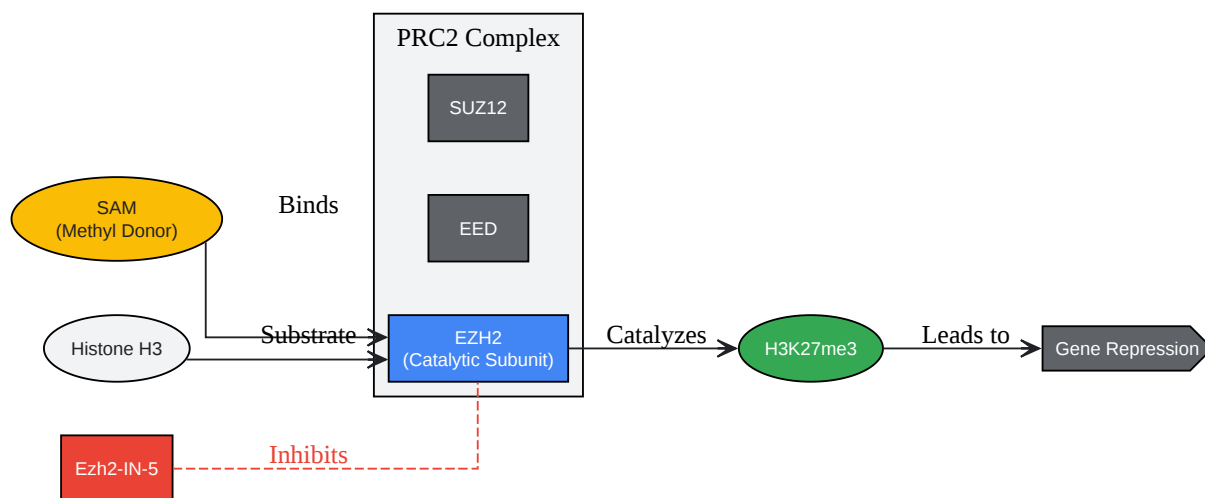
Technical Support Center: EZH2 Inhibitors

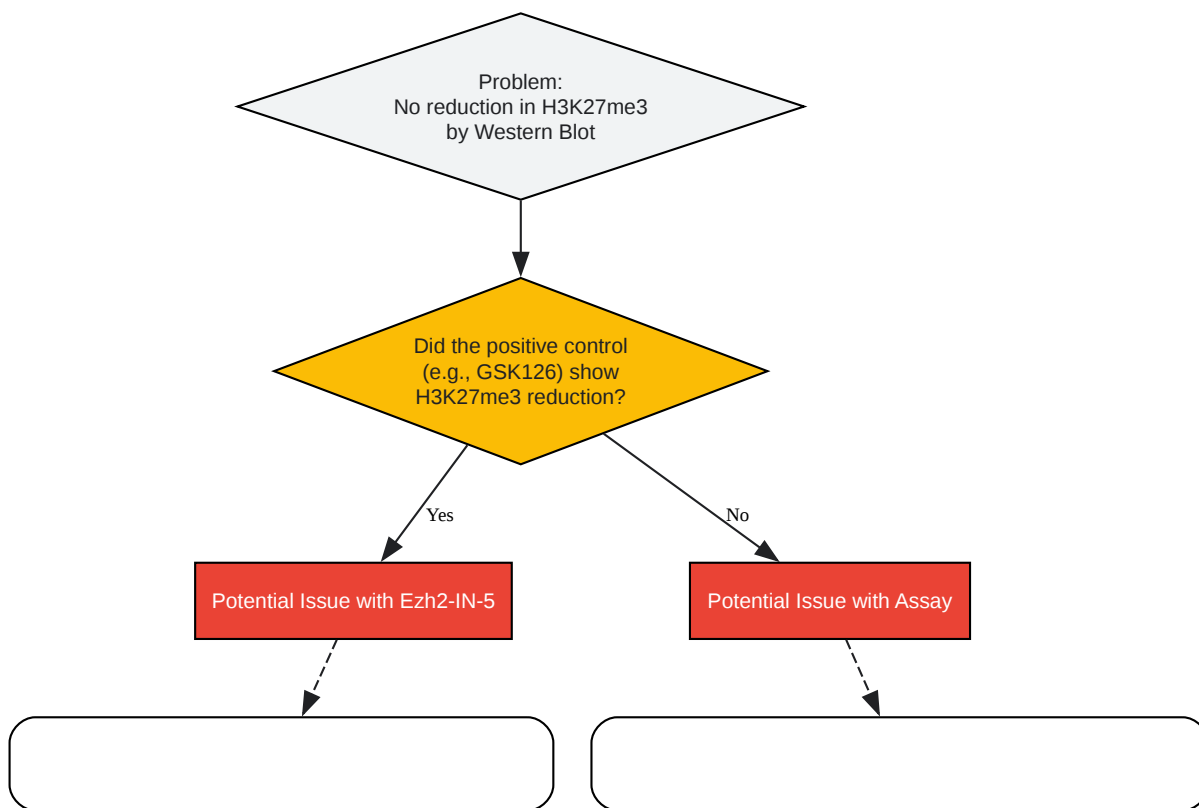
This guide provides troubleshooting advice and frequently asked questions for researchers working with EZH2 inhibitors, using **Ezh2-IN-5** as a primary example. The principles and protocols described here are broadly applicable to other selective EZH2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for EZH2 inhibitors like **Ezh2-IN-5**?

A1: EZH2 (Enhancer of zeste homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions as a histone methyltransferase, specifically adding methyl groups to lysine 27 on histone H3 (H3K27).[1][2] This process, particularly trimethylation (H3K27me3), leads to chromatin compaction and transcriptional repression of target genes.[2][3] EZH2 inhibitors, such as **Ezh2-IN-5**, are typically S-adenosyl-L-methionine (SAM) competitive inhibitors.[2][4] They bind to the SAM pocket within the SET domain of EZH2, preventing the transfer of methyl groups and thereby inhibiting the formation of H3K27me3.[2][4] This leads to the de-repression of EZH2 target genes.





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